molecular formula C42H59N7O8 B2745184 K-Ras ligand-Linker Conjugate 5 CAS No. 2378261-85-7

K-Ras ligand-Linker Conjugate 5

Cat. No. B2745184
CAS RN: 2378261-85-7
M. Wt: 789.975
InChI Key: YWJHMWJHKMFQGA-DHWXLLNHSA-N
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Description

K-Ras ligand-Linker Conjugate 5 is a compound that incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP .


Synthesis Analysis

This compound can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .


Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating a ligand for K-Ras recruiting moiety and a PROTAC linker .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role in the synthesis of PROTAC K-Ras Degrader-1 .

Scientific Research Applications

Oncogenic Ras Signaling and Cancer Therapy

The Ras gene product functions as a molecular switch, linking receptor and non-receptor tyrosine kinase activation to downstream events. Oncogenic mutations in Ras proteins, present in approximately 30% of all human cancers, stimulate cell proliferation and inhibit apoptosis. K-ras mutations are notably frequent in lung, colorectal, and pancreatic carcinomas. The significance of Ras in carcinogenesis has made its signaling pathway a target for anticancer therapy. Recent therapeutic approaches focus on inhibiting Ras-mediated signaling through various strategies, including blocking Ras processing and synthesis, and inhibiting downstream Ras effectors (Adjei, 2001).

Structural Dynamics of Oncogenic K-Ras

Oncogenic mutant K-Ras interacts with negatively charged lipid bilayers in multiple orientations, as revealed by molecular dynamics simulations. This interaction involves different regions of K-Ras, depending on its orientation, and plays a crucial role in its cellular functions. The flexibility of the linker region is pivotal for K-Ras reorientation, affecting its ability to bind effectors. These findings are essential for understanding the structural basis of K-Ras's oncogenic activity and for developing targeted cancer therapies (Prakash et al., 2016).

K-Ras Mutations in Lung Cancer

K-ras gene mutations, found in 20%-30% of non-small-cell lung cancers, play a significant role in the malignancy. Despite the demonstrated importance of K-ras mutations as a negative prognostic marker, research on their clinical relevance has been inconclusive. Recent studies highlight K-ras's potential as a biomarker for lung cancer, emphasizing the need for further research (Aviel-Ronen et al., 2006).

Targeting KRAS in Pancreatic Cancer

RAS mutations are prevalent in many cancers, with KRAS mutations being especially common in pancreatic ductal adenocarcinoma (PDAC). The crucial role of KRAS as a driver and therapeutic target in PDAC has been emphasized, underscoring the importance of developing anti-RAS therapies. Despite the challenges in targeting RAS directly, there is renewed hope that new strategies might effectively target KRAS mutations in cancer therapy (Waters & Der, 2018).

Novel Approaches to KRAS Inhibition

Recent advances in the development of KRAS inhibitors, both directly targeting mutant KRAS and crucial steps required for KRAS activation, provide hope for effective anticancer strategies. These developments underscore the potential of targeting KRAS in cancer therapy and the importance of continued research in this area (Liu, Wang, & Li, 2019).

Mechanism of Action

Future Directions

The future directions for K-Ras ligand-Linker Conjugate 5 could involve further exploration of its potential in the synthesis of PROTAC K-Ras Degrader-1 and other similar compounds .

properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJHMWJHKMFQGA-DHWXLLNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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